3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
3-Bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1251249-98-5) is a halogenated pyrazole derivative with the molecular formula C₁₀H₆BrFN₂O₂ and a molecular weight of 285.07 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at position 3, a 4-fluorophenyl group at position 1, and a carboxylic acid moiety at position 5 (Figure 1). This compound is typically stored under inert gas (N₂ or Ar) at 2–8°C due to its sensitivity to environmental degradation .
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-9-5-8(10(15)16)14(13-9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXUKVJHGFLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemistry
3-Bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid serves as a crucial building block in organic synthesis. It can undergo various reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions: It can participate in Suzuki or Heck coupling to form complex molecules.
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
The compound is being investigated as a lead candidate for drug development due to its unique properties:
- Targeting Enzymes/Receptors: It may interact with specific biological targets, making it a candidate for further pharmacological studies.
- Metabolic Stability: The presence of fluorine enhances its lipophilicity and metabolic stability compared to similar compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The position and type of halogen (Br, Cl, F) influence electronic properties and steric bulk. For example, the 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs due to fluorine’s electronegativity and small atomic radius .
- Heteroaryl vs. Aryl Substituents : The 3-chloropyridinyl analog (C₉H₅BrClN₃O₂) exhibits insecticidal activity, likely due to enhanced binding to nicotinic acetylcholine receptors in pests .
Biological Activity
3-Bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1251249-98-5) is an organic compound belonging to the pyrazole class, characterized by a bromine atom at the 3-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common method begins with the preparation of 4-fluorophenylhydrazine, which is reacted with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom, followed by hydrolysis to yield the target carboxylic acid .
Chemical Properties:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were screened against bacterial strains such as E. coli and Bacillus subtilis, with some derivatives showing promising results comparable to standard antibiotics . The presence of halogen substituents like bromine and fluorine enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against microbial pathogens.
Anticancer Activity
The anticancer potential of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been explored in various studies. For example, derivatives of pyrazoles have been tested against multiple cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), demonstrating significant cytotoxic effects. Specific compounds showed IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism of action may involve inhibition of key inflammatory pathways, making these compounds suitable candidates for further therapeutic development.
The biological activity of 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is likely mediated through interactions with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in inflammation or cancer progression.
- Receptor Modulation: The compound may interact with cell surface receptors that regulate cellular responses to stimuli.
Further biochemical studies are required to elucidate these mechanisms in detail.
Case Studies
- Anticancer Study: A recent investigation into various pyrazole derivatives revealed that specific modifications at the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the role of halogen substituents in improving bioactivity .
- Anti-inflammatory Research: Another study focused on synthesizing novel pyrazole derivatives that exhibited potent anti-inflammatory effects in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
